molecular formula C17H21NOS B2373803 2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 2309751-88-8

2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one

Cat. No.: B2373803
CAS No.: 2309751-88-8
M. Wt: 287.42
InChI Key: KGVBVPUSXMDYLJ-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H21NOS and its molecular weight is 287.42. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

Studies involving the gold(III) tetrachloride salt of L-cocaine showcase the structural intricacies of compounds with azabicyclo[3.2.1]octane skeletons. These compounds exhibit significant intramolecular hydrogen bonding and intermolecular interactions, which are pivotal for understanding their crystalline structures and potential applications in materials science and drug design (Wood, Brettell, & Lalancette, 2007).

Synthesis and Configuration

Research on isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones reveals methodologies for determining relative configuration, absolute configuration, and absolute structure. These studies are crucial for synthetic chemistry, aiding in the development of new synthetic routes and the creation of novel compounds with specific configurations (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).

Diastereoselective Synthesis

The diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives via the aza-Prins reaction opens new avenues in asymmetric synthesis. This technique provides a novel method for producing complex bicyclic structures in a highly controlled manner, which is vital for the development of new pharmaceuticals and materials (Mahía, Badorrey, Gálvez, & Díaz-de-Villegas, 2017).

Conformational Studies

Synthesizing conformationally rigid analogues of amino acids, such as 2-amino-adipic acid containing an 8-azabicyclo[3.2.1]octane skeleton, highlights the importance of structural rigidity in modulating biological activity. These studies contribute to a better understanding of the relationship between structure and function, particularly in the context of drug development (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).

Molecular Interactions

Investigations into molecular tiling in adducts, such as the 1:1 adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid, reveal intricate hydrogen bonding patterns that form two-dimensional sheets. This research informs the design of molecular materials with specific properties, such as porosity and interaction capabilities, for applications in catalysis, separation, and sensor technologies (Meehan, Ferguson, Glidewell, & Patterson, 1997).

Properties

IUPAC Name

2-benzylsulfanyl-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-13-9-15-7-8-16(10-13)18(15)17(19)12-20-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVBVPUSXMDYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CSCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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